N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide
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Overview
Description
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide typically involves the reaction of 2-methylbenzyl cyanide with 3-(propan-2-yloxy)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide: shares similarities with other cyano-substituted amides and esters.
N-(2-cyanophenyl)-3-(propan-2-yloxy)propanamide: A similar compound with a different substitution pattern on the phenyl ring.
N-[cyano(2-methylphenyl)methyl]-3-(methoxy)propanamide: A compound with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a cyano group and a propan-2-yloxy group allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-propan-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)19-9-8-15(18)17-14(10-16)13-7-5-4-6-12(13)3/h4-7,11,14H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDIWDQCQRCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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